molecular formula C9H15ClN2O2 B037100 N-(5-Aminopentyl)maleimide hydrochloride salt CAS No. 510709-83-8

N-(5-Aminopentyl)maleimide hydrochloride salt

Cat. No. B037100
M. Wt: 218.68 g/mol
InChI Key: ZKRSYXWTVSTKLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-Aminopentyl)maleimide derivatives involves a series of chemical reactions tailored to introduce specific functional groups, such as the aminooxy and maleimide groups, which are reactive towards aldehydes and thiols, respectively. One method describes the synthesis of a related heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, through O-alkylation followed by N-alkylation of maleimide, yielding the product as a stable HCl salt (Toyokuni et al., 2003). This process illustrates the complex synthesis pathway that may be adapted for N-(5-Aminopentyl)maleimide hydrochloride salt.

Molecular Structure Analysis

The molecular structure of N-(5-Aminopentyl)maleimide and related compounds has been extensively studied, with analyses focusing on the geometric optimization and the calculation of frequency and thermodynamic properties. For example, N-(4-aminophenyl) maleimide's structure was optimized, and its IR spectrum, Raman spectrum, and thermodynamic properties at different temperatures were obtained, highlighting the dihedral angles and the perpendicular configuration between different rings in the molecule (Guo, 2010).

Chemical Reactions and Properties

N-(5-Aminopentyl)maleimide hydrochloride salt participates in various chemical reactions, notably with thiol-containing compounds, due to its maleimide group. This reactivity was demonstrated in the synthesis of maleimide-containing thiol-reactive labeling agents for positron emission tomography, employing a heterobifunctional linker strategy (Toyokuni et al., 2003). Such reactions underscore the compound's utility in bioconjugation and labeling studies.

Physical Properties Analysis

The physical properties of N-(5-Aminopentyl)maleimide derivatives, such as solubility, thermal stability, and viscosity, are crucial for their application in various fields. For example, poly[(N-amido)-3-amino-4-chloro]maleimides, synthesized from related compounds, showed good solubility in aprotic dipolar solvents and thermal stability with 5% weight loss at temperatures above 290°C (Găină et al., 1998). These properties are indicative of the behavior of N-(5-Aminopentyl)maleimide hydrochloride salt in various environments.

Chemical Properties Analysis

The chemical properties of N-(5-Aminopentyl)maleimide hydrochloride salt, particularly its reactivity towards different functional groups, define its utility in chemical synthesis and modification. The maleimide group's ability to form covalent bonds with thiols and amines allows for the creation of complex molecules and polymers tailored for specific functions. This reactivity is exemplified in studies where maleimide-functionalized compounds were used for bioconjugation and the development of biomaterials (Mantovani et al., 2005).

Scientific Research Applications

Synthesis and Labeling Agents

  • N-(5-Aminopentyl)maleimide hydrochloride salt is used in the synthesis of heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, for creating thiol-reactive labeling agents in radiochemistry, particularly for positron emission tomography (PET) imaging (Toyokuni et al., 2003).

Protein and Peptide Modification

  • Maleimido acids derived from N-(5-Aminopentyl)maleimide hydrochloride salt have been used to modify amino acids and peptides, allowing for the creation of conjugates with biochemical interest. This is due to their reactivity towards thiol groups, which is significant in bioconjugation chemistry (Keller & Rudinger, 1975).

Molecular Structure and Thermodynamic Studies

  • N-(5-Aminopentyl)maleimide hydrochloride salt has been studied for its molecular structure, spectra, and thermodynamic properties, which are critical for understanding its behavior and potential applications in various scientific fields (Guo, 2010).

Development of Fluorescent Labels

  • This compound is instrumental in developing fluorescent labels for proteins, demonstrating its utility in fluorescence studies and potential applications in biological imaging (Link et al., 2010).

Fluorescent Cross-Linking Reagent

  • N-(5-Aminopentyl)maleimide hydrochloride salt functions as a fluorescent cross-linking reagent, useful in studying the spatial proximity of different groups in proteins (Wu & Yarbrough, 1976).

Bioconjugation and Stability of Conjugates

  • It plays a significant role in the stabilization of bioconjugates and dual functionalization in bioconjugation, offering new approaches in the generation of diverse conjugates (Wall et al., 2020).

Surface Functionalization and Targeting

  • The compound has been used in the preparation of maleimide-functionalized surfaces for receptor targeting, illustrating its application in nanotechnology and drug delivery systems (Zhang et al., 2010).

Safety And Hazards

“N-(5-Aminopentyl)maleimide hydrochloride salt” can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wash skin thoroughly after handling this compound, wear protective gloves, eye protection, and face protection . If skin irritation occurs or if eye irritation persists, get medical advice or attention .

properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSYXWTVSTKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633313
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Aminopentyl)maleimide hydrochloride salt

CAS RN

510709-83-8
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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